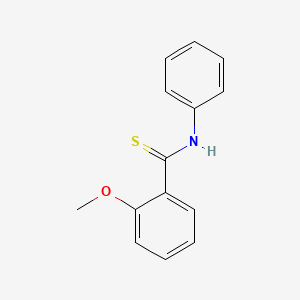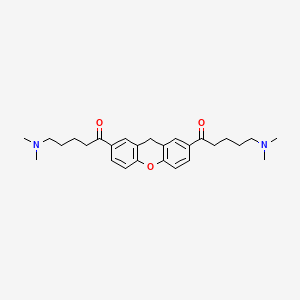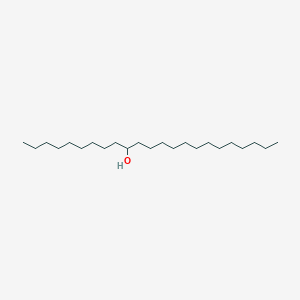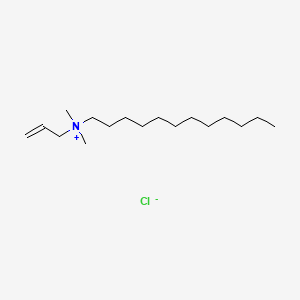
Allyldodecyldimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyldodecyldimethylammonium chloride is a quaternary ammonium compound with the chemical formula C17H36ClN . It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by a positively charged nitrogen atom bonded to an allyl group, a dodecyl group, and two methyl groups, balanced by a chloride anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyldodecyldimethylammonium chloride typically involves the reaction of dodecylamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Stagewise Addition: Allyl chloride is added dropwise to a solution of dodecylamine and sodium hydroxide.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically around 50°C, to prevent the formation of byproducts.
Purification: The resulting product is purified through distillation or recrystallization to obtain high-purity this compound
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of pressure-resistant closed reaction vessels ensures that the reactants do not leak and participate completely in the reaction, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Allyldodecyldimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions can react with the allyl group.
Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Scientific Research Applications
Allyldodecyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and antistatic agents .
Mechanism of Action
The mechanism of action of allyldodecyldimethylammonium chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure. This results in the leakage of cellular contents and eventual cell death. The compound targets phospholipid membranes and can also interfere with specific enzymes and proteins within the cell .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium chloride: Commonly used in hair conditioners and shampoos.
Uniqueness
Allyldodecyldimethylammonium chloride is unique due to its specific combination of an allyl group and a dodecyl group, which imparts distinct surfactant properties and antimicrobial activity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
31978-07-1 |
|---|---|
Molecular Formula |
C17H36ClN |
Molecular Weight |
289.9 g/mol |
IUPAC Name |
dodecyl-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C17H36N.ClH/c1-5-7-8-9-10-11-12-13-14-15-17-18(3,4)16-6-2;/h6H,2,5,7-17H2,1,3-4H3;1H/q+1;/p-1 |
InChI Key |
ICYLLRVIJXEBBI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)

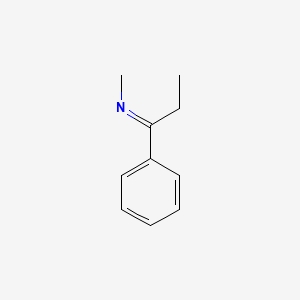
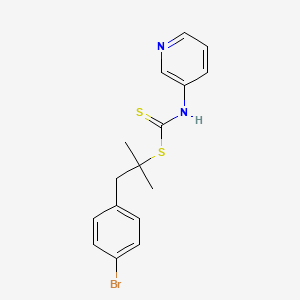

![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)
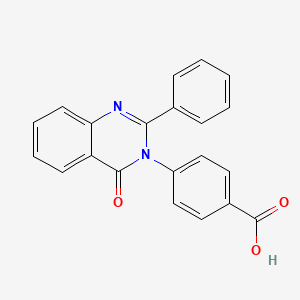
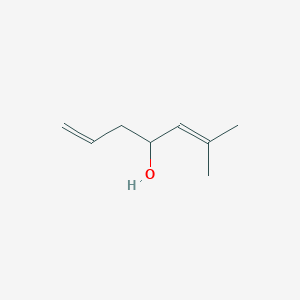
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
